2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide
Description
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines an indole core linked to a 5-ethyl-substituted 1,3,4-oxadiazole ring and an N-phenylacetamide moiety. The acetamide group serves as a bioisostere, augmenting pharmacological activity by mimicking peptide bonds in receptor interactions . This compound has been explored for antimicrobial and anticancer applications, leveraging its structural resemblance to bioactive ligands .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-19-22-23-20(26-19)17-12-14-8-6-7-11-16(14)24(17)13-18(25)21-15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFPBTYFLOQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxadiazole derivatives, a key component of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as potential agents for the treatment of age-related diseases, antimicrobials, and inhibitors of Sirtuin 2.
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets and cause changes that lead to their therapeutic effects
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. This suggests that 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide may interact with enzymes and proteins in a similar manner.
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide is a heterocyclic organic molecule that integrates both indole and oxadiazole moieties. This unique structural combination is associated with various biological activities, making it a subject of extensive research in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N4O2 |
| CAS Number | 135876291 |
This compound features an indole ring known for its prevalence in natural products and pharmaceuticals, and a 5-ethyl-1,3,4-oxadiazole ring recognized for its diverse biological activities .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is believed to inhibit key enzymes such as tyrosine kinases, which are crucial in cell signaling pathways associated with cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | |
| MCF7 | 0.420 ± 0.012 | |
| SW1116 | Not specified | |
| BGC823 | Not specified |
These findings indicate that the compound exhibits potent anticancer properties, outperforming some established chemotherapeutic agents.
Antimicrobial Properties
In addition to its anticancer potential, the compound has shown promising antimicrobial and antifungal activities. Studies suggest that the oxadiazole moiety contributes significantly to these properties, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Emerging research indicates that the compound may also possess anti-inflammatory properties. This aspect is particularly relevant in treating diseases characterized by chronic inflammation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of various derivatives of oxadiazole compounds on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited enhanced viability at lower concentrations compared to traditional treatments .
- Antimicrobial Testing : In a separate investigation, the compound was tested against a range of bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic substitution at the 2-position. For example:
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Reaction with thiols : The oxadiazole sulfur can be displaced by thiol nucleophiles under basic conditions, forming thioether derivatives.
This reaction is critical for introducing sulfur-containing pharmacophores .
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Halogenation : Electrophilic halogenation (Cl, Br) occurs at the oxadiazole ring’s 5-position under mild conditions (e.g., NCS in DCM) .
Cyclocondensation Reactions
The acetamide group participates in cyclocondensation to form heterocyclic systems:
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With aldehydes : In acidic media, the acetamide reacts with aromatic aldehydes to yield quinazolinone derivatives :
This reaction is utilized to enhance DNA-binding affinity in anticancer agents .
Oxidation and Reduction
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Oxidation : The ethyl group on the oxadiazole undergoes oxidation to a carboxylic acid using KMnO₄/H₂SO₄:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydrooxadiazole, altering electron density for enhanced bioactivity .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (Suzuki, Heck) modify the indole moiety:
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Suzuki coupling : The indole’s 3-position reacts with aryl boronic acids to introduce aromatic substituents :
Hydrolysis and Solvolysis
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Acidic hydrolysis : The oxadiazole ring hydrolyzes in concentrated HCl to form hydrazide intermediates :
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Alkaline solvolysis : In ethanol/KOH, the acetamide group undergoes solvolysis to yield carboxylic acid derivatives.
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes metabolic reactions:
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Phase I metabolism : Cytochrome P450 enzymes oxidize the ethyl group to hydroxylated metabolites .
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Glucuronidation : The acetamide’s NH group conjugates with glucuronic acid, enhancing excretion .
Photochemical Reactions
UV irradiation induces dimerization at the indole’s 2-position, forming cyclobutane-linked dimers. This property is exploited in photodynamic therapy research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional analogs of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide are summarized below, with key differences in substituents, biological activities, and pharmacokinetic profiles:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Role of Oxadiazole Substituents: The ethyl group in the target compound balances lipophilicity and solubility, contrasting with the 4-chlorophenyl group in nociceptive ligands (compounds 5a–b), which enhances receptor affinity but may increase toxicity . Thioether-linked oxadiazoles (e.g., compound 4h) exhibit superior cytotoxicity (IC50 <0.14 µM) due to enhanced electrophilicity and target binding .
Pharmacokinetic Profiles :
- All analogs comply with Lipinski’s and Veber’s rules, ensuring oral bioavailability . However, the ethyl group in the target compound may confer better metabolic stability than halogenated derivatives (e.g., 4-chlorophenyl) .
Biological Selectivity :
- Compound 4h’s thioacetamide group confers high selectivity (SI: 224.36) against lung cancer cells, whereas the target compound’s ethyl group may broaden activity across microbial targets .
Research Findings and Implications
- Antimicrobial Potential: Structural similarity to nociceptive ligands suggests the target compound may interact with bacterial membrane proteins or enzymes, though in vitro validation is pending .
- Anticancer Activity : While lacking direct data, its oxadiazole-acetamide framework aligns with cytotoxic analogs (e.g., 4h), warranting testing against cancer cell lines .
- ADMET Optimization : The ethyl group’s moderate hydrophobicity may reduce hepatotoxicity risks compared to halogenated analogs, positioning it as a safer lead candidate .
Q & A
Q. What are the standard synthetic routes for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the oxadiazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Functionalization of the indole moiety. For example, coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can introduce substituents at the indole’s 2-position .
- Step 3: Acetamide linkage formation via nucleophilic substitution. For instance, reacting 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) to generate azides, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole or oxadiazole integration .
Key Reference: and detail CuAAC protocols for analogous compounds, highlighting solvent systems (t-BuOH:H₂O, 3:1), catalysts (Cu(OAc)₂), and purification steps (recrystallization with ethanol) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and confirms cycloaddition success .
- NMR (¹H/¹³C): Resolves regiochemistry in heterocycles. For example, the triazole proton in 1,4-disubstituted products appears as a singlet at δ 8.36 ppm in DMSO-d₆ .
- HRMS: Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₈N₅O₄: calculated 404.1359, observed 404.1348) .
Key Reference: provides spectral data for structurally related acetamide-triazole hybrids, including ¹H/¹³C NMR shifts and HRMS validation .
Q. What biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Activity: Derivatives with oxadiazole-indole scaffolds show TRPM4 inhibition, suppressing prostate cancer cell proliferation (IC₅₀ values in µM range) .
- Antioxidant Properties: Analogous N-phenylacetamides exhibit radical scavenging in DPPH assays, influenced by electron-donating substituents (e.g., -OCH₃) .
Key Reference: highlights TRPM4 inhibition mechanisms, while discusses antioxidant assay protocols .
Advanced Research Questions
Q. How can regioselectivity challenges in azide-alkyne cycloadditions be addressed during synthesis?
Methodological Answer:
- Catalytic Systems: Cu(I) catalysts (e.g., Cu(OAc)₂) favor 1,4-regioisomers, while Ru-based catalysts yield 1,5-products. Solvent polarity (t-BuOH:H₂O vs. DMF) further modulates selectivity .
- Microwave-Assisted Synthesis: Reduces reaction time (from 8 h to <1 h) and improves yield by 15–20% in CuAAC reactions .
Key Reference: discusses Sharpless’s click chemistry principles and catalytic optimization for triazole derivatives .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilic interactions with target proteins .
- Bioisosteric Replacement: Replace the oxadiazole with 1,2,4-triazole to assess impact on solubility and binding affinity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with TRPM4 binding pocket interactions .
Key Reference: and provide SAR frameworks for acetamide derivatives in cancer and antioxidant studies .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to confirm heterocyclic connectivity. For example, HMBC correlations between triazole C-H and adjacent methylene protons resolve ambiguities in acetamide linkages .
- X-ray Crystallography: Definitive confirmation of regiochemistry in disputed cases (e.g., 1,4- vs. 1,5-triazole isomers) .
Key Reference: demonstrates resolving overlapping ¹H NMR signals (e.g., aromatic protons at δ 7.40–7.54 ppm) via ¹³C DEPT experiments .
Data Analysis & Experimental Design
Q. How to analyze bioactivity data discrepancies between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy despite high in vitro potency .
- Dose-Response Curves: Use Hill slope analysis to identify non-linear relationships in cell-based vs. animal models .
Key Reference: employs prostate cancer xenograft models to validate in vitro TRPM4 inhibition data .
Q. What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- Software: Use Schrödinger’s ADMET Predictor or SwissADME to forecast Phase I/II metabolism (e.g., CYP450-mediated oxidation of the ethyl group on oxadiazole) .
- Fragmentation Patterns: Align HRMS/MS data with in silico fragmentation libraries (e.g., Mass Frontier) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
